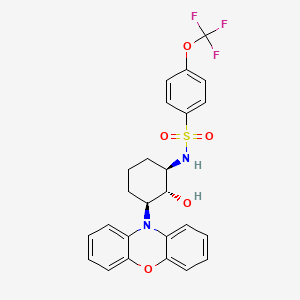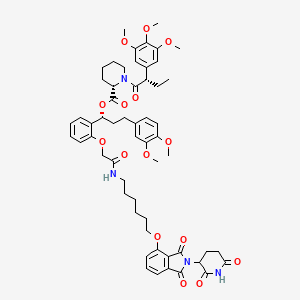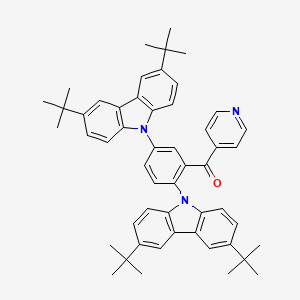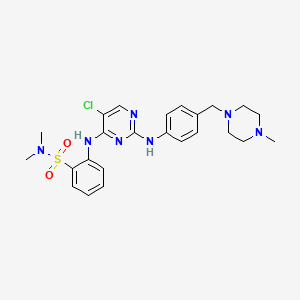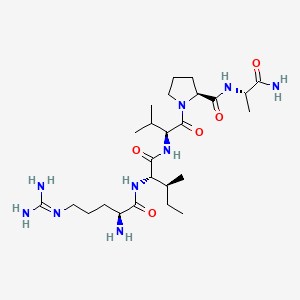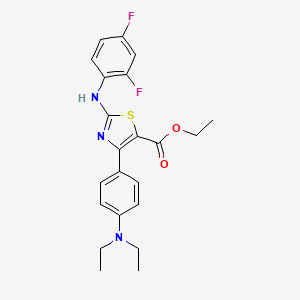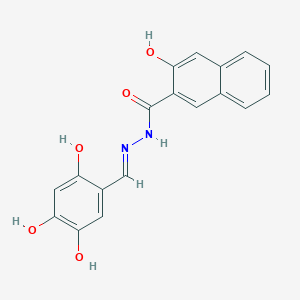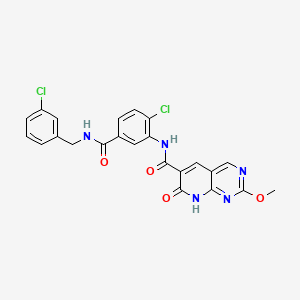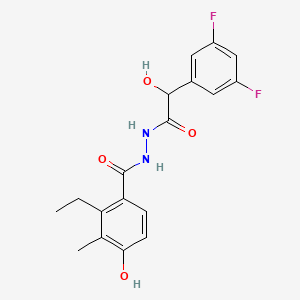
EMD638683
Overview
Description
EMD638683 is a highly selective inhibitor of serum and glucocorticoid-regulated kinase 1 (SGK1). SGK1 is a serine/threonine kinase involved in various cellular processes, including cell survival, proliferation, and ion transport. This compound has shown potential in scientific research, particularly in cancer treatment and hypertension management .
Mechanism of Action
Target of Action
EMD638683 is a highly selective inhibitor of Serum- and Glucocorticoid-Inducible Kinase 1 (SGK1) . SGK1 is a serine/threonine kinase that plays a role in various cellular processes such as ion transport, cell proliferation, and survival .
Mode of Action
This compound inhibits the phosphorylation of NDRG1 (N-Myc downstream-regulated gene 1) , a target of SGK1 . This effect requires 3.35±0.32 μM this compound in the cell culture medium for half maximal effect (IC50) . This compound also has an inhibitory effect on cAMP-dependent protein kinase (PKA), mitogen- and stress-activated protein kinase 1 (MSK1), protein kinase C-related kinase 2 (PKR2), and the SGK isoforms SGK2 and SGK3 .
Biochemical Pathways
This compound affects the SGK1-dependent pathways. SGK1 promotes alternative macrophage polarization and restrains inflammation through FoxO1 and STAT3 signaling . Inhibition of SGK1 with this compound significantly elevates TNF-α, IL-6, and IL-12 at message and protein levels under M1 macrophage–inducing conditions .
Result of Action
This compound has been shown to have significant effects on cellular processes. For instance, it enhances the percentage of apoptotic CaCo-2 cells following radiation .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of other compounds and the physiological state of the organism. For example, the efficacy of this compound can be affected by the presence of high salt or fructose in the diet .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of EMD638683 involves multiple steps, starting with the preparation of key intermediates. One common route includes the reaction of 3,5-difluorobenzaldehyde with ethyl acetoacetate to form an intermediate, which is then subjected to further reactions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain consistency and safety .
Chemical Reactions Analysis
Types of Reactions
EMD638683 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound .
Scientific Research Applications
EMD638683 has a wide range of scientific research applications, including:
Cancer Research: this compound has shown potential in inhibiting the growth of various cancer cells, including colon carcinoma cells. .
Hypertension Management: This compound has demonstrated antihypertensive effects by inhibiting SGK1, which plays a role in regulating blood pressure.
Biological Studies: This compound is used to study the role of SGK1 in cellular processes such as ion transport, cell survival, and proliferation
Pharmacological Research: This compound serves as a tool compound in pharmacological studies to investigate the effects of SGK1 inhibition on various physiological and pathological conditions.
Comparison with Similar Compounds
Similar Compounds
GSK650394: Another SGK1 inhibitor with similar inhibitory effects on SGK1.
MK-2206: An inhibitor of AKT, a kinase related to SGK1, with overlapping biological effects.
LY294002: A phosphoinositide 3-kinase (PI3K) inhibitor that indirectly affects SGK1 activity
Uniqueness of EMD638683
This compound is unique due to its high selectivity for SGK1, with minimal off-target effects on other kinases. This selectivity makes it a valuable tool for studying SGK1-specific pathways and for potential therapeutic applications in conditions where SGK1 is implicated .
Properties
IUPAC Name |
N'-[2-(3,5-difluorophenyl)-2-hydroxyacetyl]-2-ethyl-4-hydroxy-3-methylbenzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2O4/c1-3-13-9(2)15(23)5-4-14(13)17(25)21-22-18(26)16(24)10-6-11(19)8-12(20)7-10/h4-8,16,23-24H,3H2,1-2H3,(H,21,25)(H,22,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSNAPUUWBPZGOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1C)O)C(=O)NNC(=O)C(C2=CC(=CC(=C2)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90657800 | |
| Record name | N'-[(3,5-Difluorophenyl)(hydroxy)acetyl]-2-ethyl-4-hydroxy-3-methylbenzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1181770-72-8 | |
| Record name | N'-[(3,5-Difluorophenyl)(hydroxy)acetyl]-2-ethyl-4-hydroxy-3-methylbenzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-amino-5-chloro-N-[[4-[[1-(2-hydroxyacetyl)piperidin-4-yl]methyl]morpholin-2-yl]methyl]-2-methoxybenzamide;dihydrate;hydrobromide](/img/structure/B607217.png)
